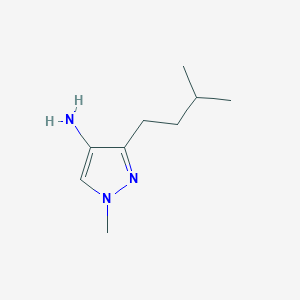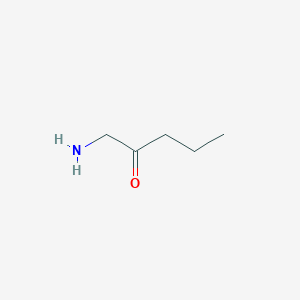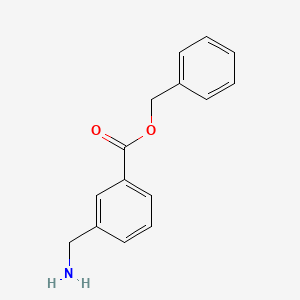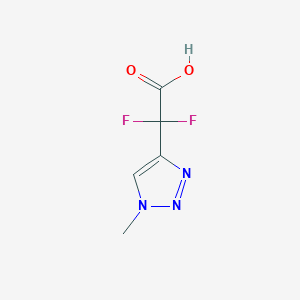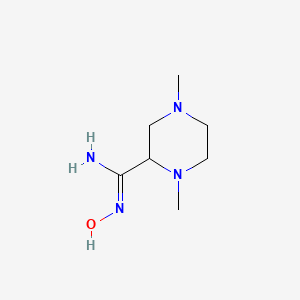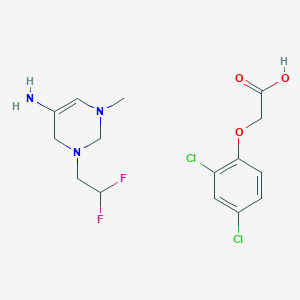
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical properties, which include the presence of both amino and difluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and 1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, ethyl derivatives, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its fluorinated structure imparts unique characteristics such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is unique due to its specific combination of functional groups. The presence of both an amino group and a difluoroethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H19Cl2F2N3O3 |
|---|---|
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;3-(2,2-difluoroethyl)-1-methyl-2,4-dihydropyrimidin-5-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H13F2N3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-11-2-6(10)3-12(5-11)4-7(8)9/h1-3H,4H2,(H,11,12);2,7H,3-5,10H2,1H3 |
InChI-Schlüssel |
NZXTUEKHRJNQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(CC(=C1)N)CC(F)F.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
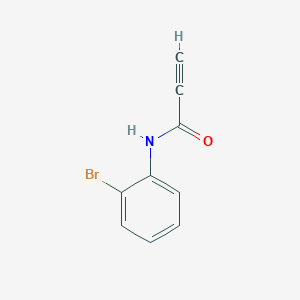
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
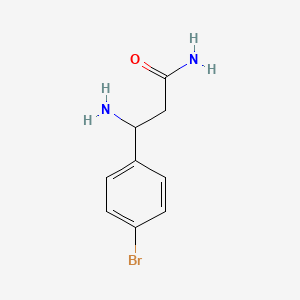
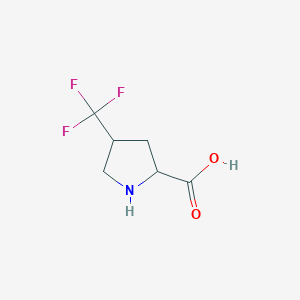
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
